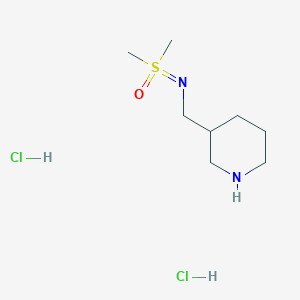
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a complex organic compound that features a piperidine ring, a sulfanone group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride include:
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
- 3,5-dimethyl-1-[(piperidin-3-yl)methyl]piperidine dihydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound, characterized by its unique piperidine structure and sulfanone group, exhibits a range of biological interactions that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H20Cl2N2OS, with a molecular weight of approximately 263.23 g/mol. Its structure includes a piperidine ring, which is known to enhance solubility and biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with various biological macromolecules .
The biological activity of this compound primarily stems from its sulfanone moiety, which is known to exhibit antimicrobial properties . Sulfonamides typically function as inhibitors of bacterial enzymes involved in folate synthesis, a critical pathway for bacterial growth and survival. Preliminary studies suggest that Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone may interact with these enzymes, similar to traditional sulfonamide antibiotics .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Interaction with Nucleic Acids : The piperidine ring could facilitate interactions with nucleic acids, potentially affecting transcription and replication processes .
Biological Activity Overview
A summary of the biological activities attributed to this compound is presented in the following table:
Case Studies and Research Findings
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRUZVODILHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC1CCCNC1)(=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














